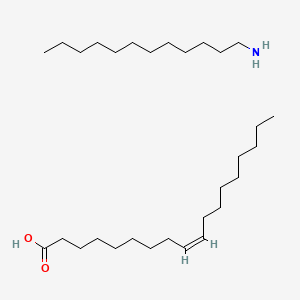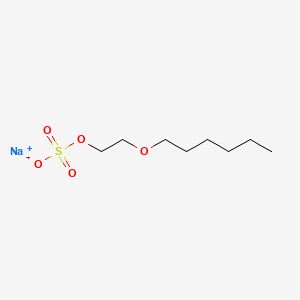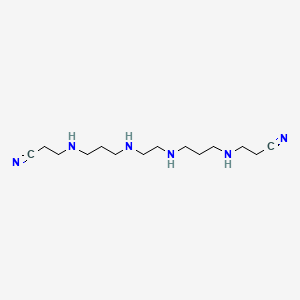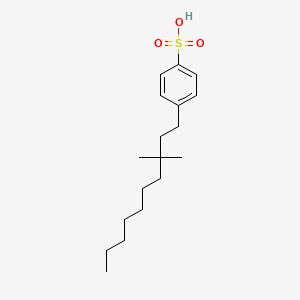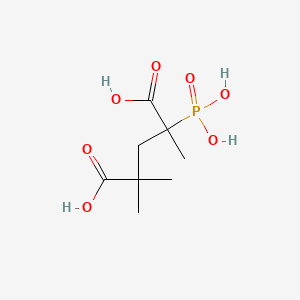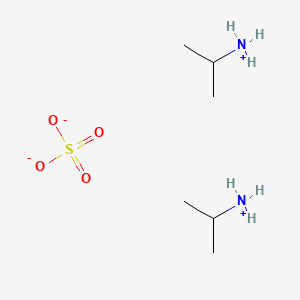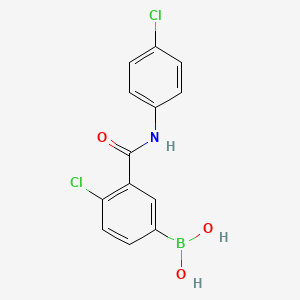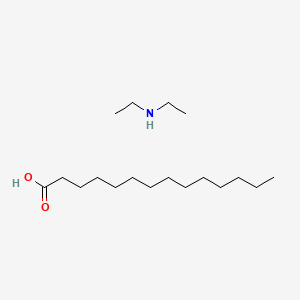
Cycloeicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloeicosane is a saturated hydrocarbon with the molecular formula C20H40 . It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by its large ring size, consisting of twenty carbon atoms, making it a macrocyclic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloeicosane can be synthesized through various methods, including the cyclization of long-chain hydrocarbons. One common synthetic route involves the catalytic hydrogenation of long-chain dienes or polyenes under high pressure and temperature conditions. The reaction typically requires a metal catalyst such as palladium or platinum to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of long-chain hydrocarbons derived from petroleum. The process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the hydrocarbons into this compound. This method is efficient and yields high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cycloeicosane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygen-containing compounds such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions of this compound are less common due to its saturated nature.
Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens (chlorine, bromine) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Cycloeicosane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. While all these compounds share a similar ring structure, this compound is unique due to its larger ring size, which imparts different physical and chemical properties. For example, this compound has a higher melting point and boiling point compared to smaller cycloalkanes .
Comparación Con Compuestos Similares
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
- Cyclododecane (C12H24)
Propiedades
Número CAS |
296-56-0 |
|---|---|
Fórmula molecular |
C20H40 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
cycloicosane |
InChI |
InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2 |
Clave InChI |
ZBLGFUHEYYJSSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCCCCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



